4-imidazol-1-yl-N-methyl-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine
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Overview
Description
4-(1H-imidazol-1-yl)-N-methyl-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with imidazole, pyrrolidine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-N-methyl-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the triazine core, followed by sequential substitution reactions to introduce the imidazole, pyrrolidine, and phenyl groups.
Formation of the Triazine Core: The triazine core can be synthesized via the cyclization of cyanuric chloride with appropriate amines under controlled conditions.
Substitution Reactions: The imidazole and pyrrolidine groups are introduced through nucleophilic substitution reactions. For instance, imidazole can be reacted with the triazine core in the presence of a base like potassium carbonate.
Final Assembly: The phenyl group is typically introduced via a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-N-methyl-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The imidazole and pyrrolidine rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced at the triazine core or the substituent groups under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole and phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydride or acids like hydrochloric acid can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities. The presence of the imidazole ring, in particular, is known to interact with various biological targets.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-N-methyl-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine depends on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The imidazole ring, for example, can coordinate with metal ions in enzyme active sites, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)-N-methyl-N-phenyl-1,3,5-triazin-2-amine: Lacks the pyrrolidine group, which may affect its reactivity and biological activity.
4-(1H-imidazol-1-yl)-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine: Lacks the N-methyl group, potentially altering its pharmacokinetic properties.
4-(1H-imidazol-1-yl)-N-methyl-1,3,5-triazin-2-amine: Lacks both the phenyl and pyrrolidine groups, significantly changing its chemical and biological properties.
Uniqueness
The unique combination of the imidazole, pyrrolidine, and phenyl groups in 4-(1H-imidazol-1-yl)-N-methyl-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine provides a distinct set of chemical and biological properties that can be exploited for various applications. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H19N7 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-imidazol-1-yl-N-methyl-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H19N7/c1-22(14-7-3-2-4-8-14)15-19-16(23-10-5-6-11-23)21-17(20-15)24-12-9-18-13-24/h2-4,7-9,12-13H,5-6,10-11H2,1H3 |
InChI Key |
BXSFUKRCGLOBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCCC3)N4C=CN=C4 |
Origin of Product |
United States |
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